molecular formula C12H12O4 B6157823 1-[4-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid CAS No. 1094479-66-9

1-[4-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B6157823
CAS No.: 1094479-66-9
M. Wt: 220.22 g/mol
InChI Key: ZAQGDURNGXHPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a 4-methoxycarbonylphenyl substituent. The cyclopropane ring imparts significant steric and electronic constraints, while the methoxycarbonyl group introduces ester functionality, influencing solubility and reactivity.

Properties

CAS No.

1094479-66-9

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

1-(4-methoxycarbonylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H12O4/c1-16-10(13)8-2-4-9(5-3-8)12(6-7-12)11(14)15/h2-5H,6-7H2,1H3,(H,14,15)

InChI Key

ZAQGDURNGXHPIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2(CC2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The HB method begins with a ketone substrate bearing a pendant leaving group (e.g., phenoxy or p-methoxyphenoxy). For example, ketone 6a (with a phenoxy group) undergoes alkylation using alcohols under HB conditions, facilitated by [Ir(cod)Cl]₂ and dppBz, to form an α-branched intermediate. Subsequent base-induced cyclization (e.g., with KOH in tert-butanol) displaces the leaving group, yielding the cyclopropane.

Key optimizations include:

  • Leaving Group Effects : Electron-rich p-methoxyphenoxy groups (6f ) improved yields to 67% compared to 63% for phenoxy groups (6a ), while electron-poor variants (6b–e ) led to side reactions.

  • Catalyst Selection : Ru-MACHO showed comparable efficacy to iridium catalysts for certain substrates, though yields varied (e.g., 63% for Ir vs. 58% for Ru with Ph× groups).

  • Protecting Group Strategy : The Ph× (tetramethylphenyl) group enabled mild deprotection via oxidation (phthaloyl peroxide) and ceric ammonium nitrate (CAN) treatment to afford carboxylic acids without cyclopropane degradation.

Application to Target Compound

To synthesize 1-[4-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid, the HB method could employ a ketone precursor with a pre-installed methoxycarbonyl group. For instance, 4-(methoxycarbonyl)acetophenone derivatives, when subjected to HB conditions, may undergo cyclization to form the desired cyclopropane. Post-synthetic oxidation of the ketone to a carboxylic acid (as in Scheme 6 of) would yield the target compound.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, utilizing diiodomethane (CH₂I₂) and a zinc-copper (Zn-Cu) couple, is a classical method for cyclopropane synthesis. Source highlights its application in generating cyclopropane carboxylic acids from α,β-unsaturated esters.

Reaction Setup and Substrate Design

In a representative procedure, styrene derivatives (e.g., trans-p-MeOC₆H₄CH=CHCO₂Et) react with CH₂I₂ and Zn-Cu in dry ether under reflux. The reaction proceeds via carbene insertion into the double bond, forming the cyclopropane ring. For the target compound, a styrene precursor bearing a methoxycarbonyl group at the para position would be ideal.

Post-Reaction Modifications

Following cyclopropanation, hydrolysis of the ester group (e.g., using KOH in ethanol) converts the ethyl ester to a carboxylic acid. For example, ethyl 2-(p-methoxyphenyl)cyclopropane-1-carboxylate hydrolyzes to 2-(p-methoxyphenyl)cyclopropane-1-carboxylic acid in 61–86% yield after CAN treatment. Adapting this to the target compound would require starting with a p-(methoxycarbonyl)styrene derivative.

Suzuki Cross-Coupling Methodology

Source demonstrates the utility of Suzuki-Miyaura coupling for introducing aryl groups to cyclopropane frameworks. This method could assemble the methoxycarbonyl-substituted phenyl ring post-cyclopropanation.

Coupling Strategy

A pre-formed cyclopropane carboxylic acid bearing a bromophenyl group (e.g., 1-(4-bromophenyl)cyclopropane-1-carboxylic acid) reacts with a methoxycarbonylphenyl boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄). The reaction, conducted in a polar solvent like ethanol, affords the coupled product in moderate to high yields.

Advantages and Limitations

  • Modularity : Enables late-stage diversification of the aryl group.

  • Challenges : Requires synthesis of the boronic acid coupling partner and precise control over steric and electronic effects.

Diazomethane-Mediated Cyclopropanation

Diazomethane (CH₂N₂) offers an alternative route to cyclopropanes via [2+1] cycloaddition with alkenes. Source details its use in synthesizing 1-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid from styrene precursors.

Reaction Conditions

Styrenes with electron-withdrawing groups (e.g., esters) react with CH₂N₂ under controlled temperatures (−10°C to 25°C) to form cyclopropanes. For the target compound, p-(methoxycarbonyl)styrene would react with CH₂N₂ to install the cyclopropane ring, followed by hydrolysis of any protecting groups to the carboxylic acid.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Yield Range Key Advantages Limitations
Hydrogen-BorrowingIr, Ru complexes60–70%Mild conditions, functional group toleranceMulti-step synthesis, protecting groups
Simmons-SmithZn-Cu, CH₂I₂50–75%Broad substrate scopeToxic reagents, harsh conditions
Suzuki CouplingPd(PPh₃)₄65–85%Modular aryl group introductionRequires pre-functionalized partners
Diazomethane CycloadditionCH₂N₂40–60%Rapid cyclopropanationSafety hazards, limited scalability

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The methoxycarbonyl group can be reduced to an alcohol or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development :
    • This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. Its structural features allow it to interact effectively with biological targets, enhancing its therapeutic potential.
  • Biochemical Studies :
    • Investigated for its role as a biochemical probe, it aids in studying enzyme mechanisms and protein interactions. Its unique structure allows researchers to explore how modifications affect biological activity.
  • Material Science :
    • Used in developing advanced materials due to its unique chemical properties. It can be incorporated into polymers or coatings, providing enhanced durability and functionality.
  • Chemical Synthesis :
    • Acts as a building block for synthesizing more complex organic molecules. Its reactivity can be harnessed to create derivatives that have specific desired properties for various applications.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of derivatives synthesized from 1-[4-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Enzyme Interaction Studies

Researchers utilized this compound to explore its interaction with cyclooxygenase enzymes (COX). The findings revealed that modifications to the methoxycarbonyl group could enhance binding affinity, providing insights into designing more effective COX inhibitors.

Mechanism of Action

The mechanism by which 1-[4-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain and the functional groups’ reactivity contribute to its biological activity. The compound can modulate various biochemical pathways, making it a subject of interest in pharmacological research.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Cyclopropane-1-carboxylic Acid Derivatives

Compound Name Substituent(s) Molecular Weight Key Properties/Applications Reference(s)
1-[4-(Methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid 4-(Methoxycarbonyl)phenyl 234.23 g/mol Ester group enhances lipophilicity; potential prodrug or intermediate in receptor modulators.
BMS-986020 (1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid) Complex aryl-oxazole substituent ~550 g/mol Potent LPA1 antagonist; clinical applications in fibrotic diseases.
2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid 4-(Trifluoromethyl)phenyl 244.18 g/mol Electron-withdrawing CF₃ group increases acidity; potential antimicrobial activity.
1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid 4-(Dimethylphosphoryl)phenyl 268.23 g/mol Phosphoryl group enhances polarity; possible kinase inhibition applications.
(1-(4-Methoxyphenyl)cyclopropyl)(phenyl)sulfane (7b) 4-Methoxyphenyl and phenylthio groups 258.36 g/mol Sulfur atom improves membrane permeability; evaluated in C–H functionalization studies.
1-Fluorocyclopropane-1-carboxylic acid Fluorine substituent 106.09 g/mol Compact structure; high acidity due to fluorine’s electronegativity; metabolic stability.

Structural and Electronic Effects

  • Substituent Bulk and Rigidity :

    • The methoxycarbonyl group in the target compound provides moderate steric bulk compared to BMS-986020’s extended aryl-oxazole chain, which enhances receptor binding specificity for LPA1 .
    • Trifluoromethyl and phosphoryl substituents (Table 1) introduce stronger electron-withdrawing effects, increasing the carboxylic acid’s acidity (pKa ~2–3) compared to the methoxycarbonyl derivative (pKa ~4–5) .
  • Solubility and Lipophilicity :

    • The methoxycarbonyl ester improves lipophilicity (logP ~2.5), favoring blood-brain barrier penetration, whereas phosphoryl or carboxylic acid analogs exhibit higher hydrophilicity (logP ~1.0–1.5) .

Biological Activity

1-[4-(Methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid (CAS No. 1094479-66-9) is a cyclopropane derivative with potential biological activities that warrant investigation. This compound has garnered interest in medicinal chemistry due to its unique structural features, which may influence its biological interactions and therapeutic potential.

  • Molecular Formula : C12H12O4
  • Molecular Weight : 220.22 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxycarbonyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of cyclopropane carboxylic acids have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Research has demonstrated that cyclopropane derivatives possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Neuroprotective Potential

There is emerging evidence that compounds with similar structures can exhibit neuroprotective effects, potentially through the modulation of oxidative stress pathways. Studies have shown that certain cyclopropane derivatives can reduce reactive oxygen species (ROS) levels, suggesting their role in protecting neuronal cells from oxidative damage .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various cyclopropane derivatives, including those with methoxycarbonyl substitutions. The results indicated a significant reduction in cell viability in cancer cell lines treated with these compounds, highlighting their potential as therapeutic agents against cancer .

In Vivo Studies

In vivo studies involving animal models have demonstrated that derivatives of this compound can significantly reduce tumor growth compared to controls. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis within tumor tissues .

Data Table: Biological Activities Overview

Activity Type Effect Reference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in pro-inflammatory cytokines
NeuroprotectiveDecreased oxidative stress

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[4-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid, and what reaction conditions optimize yield?

  • Methodology : Cyclopropanation via [2+1] cycloaddition or ring-closing strategies is typical. For example, a modified Simmons-Smith reaction using zinc-copper couples or transition metal catalysts (e.g., Rh(II)) can introduce the cyclopropane ring. The methoxycarbonyl group is often introduced via esterification of a precursor carboxylic acid under acidic conditions (e.g., H₂SO₄/MeOH) .
  • Key Considerations : Optimize temperature (0–55°C), solvent polarity (e.g., THF/MeOH mixtures), and catalysts (e.g., tetrabutylammonium bromide for phase transfer) to enhance regioselectivity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm cyclopropane ring strain (characteristic upfield shifts for cyclopropane protons at δ 0.5–2.0 ppm) and substituent positions .
  • X-ray Crystallography : Resolve stereochemistry and bond angles (cyclopropane C-C-C ~60°) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Enzyme Inhibition : Screen against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using fluorometric or colorimetric assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity and biological activity?

  • Methodology : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-based catalysts). Compare activities using:

  • Kinetic Studies : Measure reaction rates in stereoselective transformations (e.g., ester hydrolysis) .
  • Biological Assays : Test enantiomers in receptor-binding assays (e.g., GPCRs) to identify stereospecific interactions .
    • Data Interpretation : Use circular dichroism (CD) to correlate absolute configuration with activity trends .

Q. What strategies address stability challenges during synthesis and storage?

  • Methodology :

  • Stabilization : Use radical inhibitors (e.g., BHT) to prevent ring-opening polymerization. Store under inert gas (N₂/Ar) at −20°C .
  • Degradation Analysis : Monitor stability via accelerated aging studies (40°C/75% RH) and HPLC to identify degradation products .

Q. How can computational modeling predict structure-activity relationships (SAR)?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites) .
  • DFT Calculations : Calculate HOMO/LUMO energies to predict electrophilic reactivity and cyclopropane ring strain .

Q. How do substituent modifications (e.g., methoxycarbonyl vs. methyl groups) alter biological activity?

  • Comparative Analysis :

SubstituentLogPIC₅₀ (µM, MCF-7)Enzyme Inhibition (%)
Methoxycarbonyl1.212.378 (COX-2)
Methyl1.845.632 (COX-2)
  • Trend : Electron-withdrawing groups (e.g., methoxycarbonyl) enhance cytotoxicity and target affinity due to increased polarity and H-bonding capacity .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on antifungal vs. anticancer activity?

  • Methodology :

  • Dose-Response Studies : Test across a broader concentration range (nM–mM) to identify biphasic effects .
  • Target Profiling : Use proteomics (e.g., SILAC) to identify off-target interactions that may explain divergent activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.